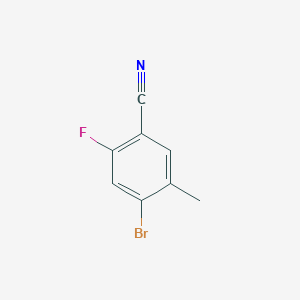

4-Bromo-2-fluoro-5-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBKISZUVMWQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652922 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-13-7 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-fluoro-5-methylbenzonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluoro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

This compound, identified by its CAS Number 916792-13-7, is a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science.[1][2] Its trifunctional nature—featuring a reactive bromine atom, a directing fluorine atom, and a versatile nitrile group—makes it a valuable intermediate for synthesizing complex molecular architectures. The strategic placement of these groups on the benzene ring allows for selective and diverse chemical transformations, such as cross-coupling reactions at the bromine site and nucleophilic substitution or modification of the nitrile moiety. Understanding the fundamental physical properties of this compound is a critical first step for its effective use in laboratory synthesis, process development, and scale-up operations. This guide provides a comprehensive overview of its core physical characteristics, standardized protocols for their determination, and essential safety and handling information.

Section 1: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, purification strategies, and formulation processes. While some experimental data for this compound is available, other properties are inferred from its chemical structure and data from analogous compounds.

Identification and Molecular Characteristics

-

IUPAC Name: this compound

-

Synonyms: Benzonitrile, 4-bromo-2-fluoro-5-methyl-; 2-Fluoro-4-bromo-5-methylbenzonitrile[3][4]

-

Molecular Structure:

Figure 1. Chemical Structure of this compound

Summary of Physical Data

The quantitative physical data for this compound are summarized in the table below. This data is essential for handling, reaction setup, and purification.

| Property | Value | Source / Comment |

| Molecular Formula | C₈H₅BrFN | [4][5] |

| Molecular Weight | 214.03 g/mol | [4][5][7] |

| Physical Form | Solid | At 20°C[5] |

| Appearance | White to off-white crystalline solid | Inferred from typical appearance of pure organic solids |

| Melting Point | 92-98°C | Experimental value[5][8] |

| Boiling Point | 260.3 ± 35.0 °C | Predicted value at 760 Torr[3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Inferred from its non-polar aromatic structure and data for similar compounds |

| Purity | ≥98% (by GC) | Commercially available purity[5][8] |

Section 2: Experimental Protocols for Property Determination

For researchers who need to verify the properties of a synthesized batch or work with a new derivative, applying standardized determination methods is paramount. The following section details the protocols for measuring key physical properties.

Melting Point Determination

The melting point provides a quick and effective measure of a crystalline solid's purity.[9] A sharp melting range (0.5-1.0°C) typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method using a Digital Apparatus

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm in height) should enter the tube.[9]

-

Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional): Perform a quick run by heating rapidly (e.g., 10-20°C/min) to find an approximate melting range. Allow the apparatus to cool significantly before the precise measurement.[10]

-

Precise Determination: Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point.[10] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.[11]

References

- 1. 916792-13-7 | 4-bromo-2-fluoro-5-methyl-benzonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound,916792-13-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. 916792-13-7 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 916792-13-7 this compound AKSci X4283 [aksci.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 916792-13-7 4-Bromo-2-fluoro-5-methyl benzonitrile 4-溴-2-氟-5-甲基苯甲腈 -Win-Win Chemical [win-winchemical.com]

- 8. aksci.com [aksci.com]

- 9. chm.uri.edu [chm.uri.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-5-methylbenzonitrile, a strategically important building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of next-generation kinase inhibitors.

Introduction: The Strategic Importance of a Polysubstituted Aromatic Scaffold

This compound is a highly functionalized aromatic compound featuring a unique substitution pattern that imparts a desirable combination of reactivity and stability. The presence of a bromine atom, a fluorine atom, a methyl group, and a nitrile moiety on the benzene ring provides multiple handles for synthetic diversification, making it a valuable intermediate in the construction of complex molecular architectures.

The strategic placement of these functional groups is not accidental. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for certain transformations, while the bromine atom serves as a versatile linchpin for cross-coupling reactions. The methyl group provides steric and electronic influence that can be crucial for tuning the properties of the final molecule. This combination of features has positioned this compound as a key player in the synthesis of high-value compounds, particularly in the realm of targeted therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a chemical building block is paramount for its effective use in synthesis and for the characterization of its downstream products.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its closely related isomers. It is important to note that experimental data for the title compound is not widely published; therefore, data for close isomers and predicted values are included for a comprehensive overview.

| Property | Value (this compound) | Value (4-Bromo-5-fluoro-2-methylbenzonitrile) | Source |

| CAS Number | 914298-23-4 (predicted) | 916792-15-9 | Multiple Chemical Suppliers |

| Molecular Formula | C₈H₅BrFN | C₈H₅BrFN | Calculated |

| Molecular Weight | 214.03 g/mol | 214.03 g/mol | Calculated |

| Appearance | Solid (predicted) | Solid | Commercial Suppliers[1] |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Density | 1.6±0.1 g/cm³ (predicted for isomer) | 1.6±0.1 g/cm³ | Echemi[2] |

| XLogP3 | 2.8 (predicted) | 2.8 | PubChemLite[3], Echemi[2] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate. Insoluble in water. | Soluble in common organic solvents. | General Chemical Principles |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The methyl group will appear as a singlet in the aliphatic region, typically around 2.2-2.5 ppm.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region (around 115-120 ppm). The carbons attached to the fluorine and bromine atoms will show characteristic splitting patterns and chemical shifts.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The predicted monoisotopic mass is 212.95894 Da[3].

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available materials. A logical and efficient synthetic strategy involves the bromination of a suitable aniline precursor followed by a Sandmeyer reaction to introduce the nitrile functionality.

Proposed Synthetic Pathway

The following diagram illustrates a plausible and efficient synthetic route to this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for similar transformations.[4]

Step 1: Synthesis of 4-Bromo-2-fluoro-5-methylaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluoro-5-methylaniline (1.0 eq.) in acetonitrile (10 volumes).

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq.) in acetonitrile (5 volumes) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-2-fluoro-5-methylaniline.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

-

Diazotization: To a stirred solution of concentrated sulfuric acid (3 eq.) in water (10 volumes) at 0-5 °C, add 4-Bromo-2-fluoro-5-methylaniline (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C. Then, add a solution of sodium nitrite (1.1 eq.) in water (2 volumes) dropwise, keeping the temperature between 0-5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.3 eq.) in water (5 volumes) and heat to 60-70 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion: After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract with toluene or another suitable organic solvent. Wash the organic layer with aqueous sodium hydroxide and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a powerful tool in the synthesis of complex drug molecules, particularly kinase inhibitors.

Role as a Precursor to Lorlatinib (PF-06463922)

A prominent application of this structural motif is in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[5] Lorlatinib is designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier, a critical feature for treating brain metastases.[6]

The synthesis of Lorlatinib involves the construction of a complex macrocyclic core. This compound, or a derivative thereof, serves as a key starting material for one of the aromatic fragments of the macrocycle. The bromine atom is typically utilized in a palladium-catalyzed cross-coupling reaction (such as a Suzuki or Buchwald-Hartwig amination) to form a new carbon-carbon or carbon-nitrogen bond, which is a crucial step in assembling the macrocyclic structure. The nitrile group can be retained in the final molecule or transformed into other functional groups as needed.

Illustrative Signaling Pathway: ALK Inhibition

The therapeutic rationale for using building blocks like this compound in the synthesis of drugs like Lorlatinib is rooted in the inhibition of specific signaling pathways that drive cancer cell proliferation and survival. The ALK signaling pathway is a prime example.

Caption: Simplified ALK signaling pathway and the inhibitory action of Lorlatinib.

In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of an EML4-ALK fusion protein. This fusion protein results in the constitutive activation of the ALK kinase, which in turn aberrantly activates downstream signaling pathways like the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways promote uncontrolled cell growth and survival. Lorlatinib, synthesized using key intermediates like this compound, is designed to bind to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its activity and shutting down these oncogenic signals.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are recommended based on the hazards associated with its functional groups and related compounds.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements (based on similar compounds):

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Conclusion

This compound is a testament to the power of rational design in chemical synthesis. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the construction of complex and biologically active molecules. For drug discovery and development professionals, this compound represents a key tool in the arsenal for creating next-generation therapeutics, particularly in the challenging field of oncology. A thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in the pursuit of novel medicines.

References

- 1. labsolu.ca [labsolu.ca]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C8H5BrFN) [pubchemlite.lcsb.uni.lu]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. 4-BROMO-5-FLUORO-2-METHYLBENZONITRILE | Chemrio [chemrio.com]

- 6. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile (CAS No. 916792-13-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Halogenated benzonitriles, in particular, serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-5-methylbenzonitrile, a key intermediate in the synthesis of advanced therapeutics. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that explains the causality behind experimental choices and underscores the compound's significance in contemporary research and development.

Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic nitrile. The interplay of its bromo, fluoro, methyl, and cyano functionalities dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 916792-13-7 | [1][2][3] |

| Molecular Formula | C₈H₅BrFN | [1][2] |

| Molecular Weight | 214.03 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point | 92-98 °C | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents. | |

| Purity | Typically ≥98% (GC) | [3][4] |

Structural Identifiers:

-

InChI: 1S/C8H5BrFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3

-

SMILES: CC1=CC(=C(C=C1Br)F)C#N

The strategic placement of the substituents on the benzene ring is crucial. The fluorine atom at the 2-position and the bromine atom at the 4-position activate the ring for various coupling reactions, while the nitrile group can be readily transformed into other functional groups such as amines or carboxylic acids. The methyl group at the 5-position can influence the electronic properties and steric hindrance of the molecule, which can be exploited in targeted synthesis.

Synthesis and Reaction Pathways

While multiple synthetic routes for brominated and fluorinated benzonitriles exist, a common strategy involves the functionalization of a pre-existing substituted benzene ring. A plausible and frequently utilized approach for compounds of this class is a multi-step synthesis starting from a commercially available precursor.

A general and illustrative synthetic approach for a related compound, 4-bromo-2-chlorobenzonitrile, involves a Sandmeyer reaction starting from the corresponding aniline. This provides a conceptual framework for the synthesis of this compound.

Conceptual Synthetic Workflow:

A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative Example for a Related Compound):

The following protocol for the synthesis of 4-bromo-2-chlorobenzonitrile illustrates a common methodology for this class of compounds. This should be adapted and optimized for the synthesis of this compound.

Step 1: Diazotization of the Corresponding Aniline

-

Dissolve the starting aniline (e.g., 4-amino-2-chlorobenzonitrile) in concentrated HCl.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature between 0 and 5 °C.

-

Continue stirring for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to stir and warm to room temperature or gently heat to drive the reaction to completion.

-

The reaction mixture is then typically poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated.

-

Purification is usually achieved by silica gel chromatography to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors. Its utility is highlighted in its role as a key intermediate in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).

PRMT5 Inhibition in Oncology:

PRMT5 is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and cell cycle regulation.[5] Its dysregulation has been implicated in the progression of numerous cancers.[5][6] Consequently, the development of PRMT5 inhibitors has emerged as a promising therapeutic strategy in oncology.[5][6]

This compound serves as a crucial starting material for the synthesis of certain classes of PRMT5 inhibitors. The bromo- and fluoro-substituents provide handles for palladium-catalyzed cross-coupling reactions, enabling the construction of the complex molecular scaffolds required for potent and selective inhibition of PRMT5. The nitrile group can also be a key pharmacophoric element or a precursor to other functional groups that interact with the target enzyme.

Illustrative Reaction in the Synthesis of a PRMT5 Inhibitor Core:

Suzuki coupling reaction utilizing this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted): The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding substituents. The methyl group will appear as a singlet in the aliphatic region.

¹³C NMR (Predicted): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, nitrile, and methyl carbons, with the carbons attached to the bromine and fluorine atoms showing characteristic shifts.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.03 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-F and C-Br stretching vibrations.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[1]

Hazard Identification:

-

H315: Causes skin irritation.[4]

-

H317: May cause an allergic skin reaction.[1]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

Handling and Storage:

Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly sealed to prevent degradation.

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly for the development of novel therapeutics. Its unique combination of reactive functional groups allows for the efficient construction of complex molecular architectures. While detailed, publicly available experimental data for this specific isomer is limited, its role as an intermediate in the synthesis of high-value compounds like PRMT5 inhibitors underscores its significance. Researchers and drug development professionals can leverage the information in this guide to understand the potential of this compound and to design innovative synthetic strategies for the discovery of new medicines and materials.

References

- 1. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 3. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

- 4. nbinno.com [nbinno.com]

- 5. The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

The Spectroscopic Signature of 4-Bromo-2-fluoro-5-methylbenzonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel compound 4-Bromo-2-fluoro-5-methylbenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. Our approach emphasizes the "why" behind the data, offering insights into the structural nuances that give rise to its unique spectroscopic fingerprint.

Introduction: The Importance of Spectroscopic Characterization

In the realm of modern chemical and pharmaceutical research, the unambiguous characterization of a molecule is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the precise three-dimensional arrangement of atoms within a compound. For a molecule like this compound, with its unique substitution pattern on a benzonitrile scaffold, understanding its spectral properties is crucial for confirming its identity, assessing its purity, and predicting its reactivity. This guide will walk you through the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry in the analysis of this compound.

Molecular Structure and Isotopic Considerations

Before delving into the spectral data, it is essential to visualize the molecule's structure. This compound possesses a benzene ring substituted with a bromo, a fluoro, a methyl, and a nitrile group. The relative positions of these substituents create a distinct electronic environment for each atom, which is the basis for the observed spectral data.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrile groups, and the electron-donating nature of the methyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (ortho to CN) | 7.5 - 7.7 | Doublet | ~8-9 |

| Aromatic H (ortho to Br) | 7.3 - 7.5 | Doublet | ~8-9 |

| Methyl H | 2.3 - 2.5 | Singlet | N/A |

Causality Behind the Predictions:

-

The aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.

-

The electron-withdrawing cyano and fluoro groups will further deshield the adjacent protons, shifting them further downfield.

-

The methyl group, being electron-donating, will have a slight shielding effect.

-

The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring non-equivalent protons. The two aromatic protons will likely appear as doublets due to coupling with each other. The methyl protons, having no adjacent protons, will appear as a singlet.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

| Carbon | Predicted Chemical Shift (ppm) |

| C-CN (ipso to CN) | 110 - 115 |

| C-F (ipso to F) | 160 - 165 (Doublet due to C-F coupling) |

| C-Br (ipso to Br) | 120 - 125 |

| C-CH₃ (ipso to CH₃) | 135 - 140 |

| C-H (ortho to CN) | 130 - 135 |

| C-H (ortho to Br) | 115 - 120 |

| -CN (Nitrile Carbon) | 118 - 122 |

| -CH₃ (Methyl Carbon) | 20 - 25 |

Causality Behind the Predictions:

-

The chemical shifts of the aromatic carbons are highly dependent on the electronic nature of the substituents.

-

The carbon attached to the highly electronegative fluorine atom (C-F) is expected to be significantly deshielded and will appear at a high chemical shift. Furthermore, it will exhibit a large one-bond carbon-fluorine coupling constant, resulting in a doublet.

-

The carbons attached to the bromine and cyano groups will also be deshielded.

-

The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-125 ppm range.

-

The methyl carbon will appear in the upfield region, typical for sp³ hybridized carbons.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual peaks should not overlap with the analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Workflow for NMR Analysis

4-Bromo-2-fluoro-5-methylbenzonitrile solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Bromo-2-fluoro-5-methylbenzonitrile

Abstract

This compound is a substituted aromatic nitrile with significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its processing, purification, and formulation are intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the theoretical underpinnings of solubility, grounded in intermolecular force analysis, and present a detailed, field-proven protocol for quantitative solubility determination using the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) for analysis. This guide is designed to be a practical resource, explaining the causality behind experimental choices and ensuring a robust, self-validating methodology.

Introduction: The Critical Role of Solubility

The compound this compound (C₈H₅BrFN) is a halogenated and methylated benzonitrile derivative. Its molecular structure, featuring a polar nitrile group, electronegative halogen atoms, and a nonpolar methyl group on an aromatic ring, suggests a nuanced solubility profile.[1][2][3] For scientists in process chemistry and drug development, understanding this profile is not merely an academic exercise; it is a critical determinant for:

-

Reaction Optimization: Selecting an appropriate solvent that dissolves reactants to a suitable concentration is fundamental for achieving optimal reaction kinetics and yield.

-

Purification Strategies: Techniques such as crystallization are entirely dependent on differential solubility in various solvents and at different temperatures.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.[4]

This guide provides the theoretical context and a practical, step-by-step methodology to precisely characterize the solubility of this compound across a spectrum of common organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the thermodynamic principle that a solution will form if the overall Gibbs free energy of the system decreases.[5] This is practically understood through the adage "like dissolves like," which relates to the intermolecular forces between solute and solvent molecules.[6][7]

2.1. Molecular Structure and Intermolecular Forces The structure of this compound dictates the types of intermolecular forces it can participate in:

-

Dipole-Dipole Interactions: The highly polar nitrile group (-C≡N) and the C-F and C-Br bonds create significant molecular dipoles, allowing for strong dipole-dipole attractions with polar solvents.[8]

-

van der Waals Forces (London Dispersion Forces): The aromatic ring and methyl group provide a nonpolar surface area, leading to dispersion forces. These are the primary interactions with nonpolar solvents.[9]

-

Hydrogen Bonding: The molecule itself lacks a hydrogen bond donor. However, the nitrogen atom in the nitrile group can act as a weak hydrogen bond acceptor, allowing for some interaction with protic solvents like alcohols.

Based on this structure, we can predict that this compound will exhibit moderate to high solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile) and moderate solubility in polar protic solvents (e.g., Ethanol, Methanol), with lower solubility in nonpolar solvents (e.g., Hexane, Toluene).

2.2. Solvent Properties The choice of solvent is critical. Solvents are broadly classified by their polarity, which is a measure of their own net molecular dipole moment. A solvent's ability to dissolve a polar solute is often correlated with its polarity index or dielectric constant.[10]

Table 1: Properties of Common Organic Solvents for Solubility Screening

| Solvent | Chemical Formula | Polarity Index (P')[11] | Type | Primary Intermolecular Forces |

| n-Hexane | C₆H₁₄ | 0.1 | Nonpolar | van der Waals |

| Toluene | C₇H₈ | 2.4 | Nonpolar (Aromatic) | van der Waals |

| Dichloromethane | CH₂Cl₂ | 3.1 | Polar Aprotic | Dipole-Dipole, van der Waals |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Polar Aprotic | Dipole-Dipole, H-bond Acceptor |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Polar Aprotic | Dipole-Dipole, H-bond Acceptor |

| Acetone | C₃H₆O | 5.1 | Polar Aprotic | Dipole-Dipole, H-bond Acceptor |

| Methanol | CH₄O | 5.1 | Polar Protic | Hydrogen Bonding, Dipole-Dipole |

| Acetonitrile | C₂H₃N | 5.8 | Polar Aprotic | Dipole-Dipole |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Polar Aprotic | Dipole-Dipole, H-bond Acceptor |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.[12][13][14] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a constant temperature.[15][16]

3.1. Rationale for Method Selection This method is chosen for its accuracy and reproducibility. By allowing the system to reach thermodynamic equilibrium, it provides a true measure of solubility, unlike kinetic methods which can be influenced by dissolution rate.[12][17] Quantification via HPLC ensures high sensitivity and specificity, allowing for accurate measurement even at low concentrations and separating the analyte from any potential impurities.[2][10][18]

3.2. Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

3.3. Detailed Step-by-Step Methodology

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher, see Table 1)

-

2 mL glass vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of 2 mL glass vials, add an excess amount of solid this compound (e.g., 20-30 mg). The key is to ensure solid remains undissolved at equilibrium.[13]

-

Accurately pipette 1.0 mL of each selected organic solvent into a respective vial.

-

Securely cap each vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be run to confirm the time to equilibrium by sampling at various time points (e.g., 12, 24, 36, 48 hours) and ensuring the concentration has plateaued.[19]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same constant temperature for 1-2 hours to allow for initial sedimentation.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.[13]

-

-

Quantification by HPLC:

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the standard curve.

-

Analysis: Inject the standards and diluted samples onto the HPLC system.

-

Calculation: Use the peak area from the chromatogram and the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value is the solubility.

-

Data Presentation and Interpretation

The quantitative results should be compiled into a clear, comparative format.

Table 2: Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Polarity Index (P') | Solubility (g/L) | Solubility (mol/L) |

| n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran (THF) | 4.0 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [Calculated Value] |

Interpreting the Results: The experimental data is expected to show a strong correlation between solvent polarity and the solubility of this compound. A higher solubility in polar aprotic solvents like DMSO and Acetonitrile would confirm the dominance of dipole-dipole interactions in the dissolution process. Comparing solubility in Methanol (protic) versus Acetone (aprotic), which have the same polarity index, can reveal the extent of hydrogen bonding interactions.

Caption: Principle of "Like Dissolves Like" for the target compound.

Safety and Handling

Substituted benzonitriles should be handled with care. While specific data for this isomer is limited, related compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[20][21][22][23]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood.[22]

-

Handling: Avoid creating dust when weighing the solid. Wash hands thoroughly after handling.[20]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This guide has outlined a robust framework for understanding and quantifying the solubility of this compound. By combining a theoretical understanding of intermolecular forces with a rigorous experimental protocol, researchers can generate the high-quality, reliable data needed to accelerate research, optimize chemical processes, and advance drug development programs. The presented isothermal equilibrium method provides the foundation for a self-validating system, ensuring data integrity and confident decision-making.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. Video: Solubility - Concept [jove.com]

- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. Khan Academy [khanacademy.org]

- 8. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. drishtiias.com [drishtiias.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. sciforum.net [sciforum.net]

- 18. researchgate.net [researchgate.net]

- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 20. lobachemie.com [lobachemie.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

IUPAC name for 4-Bromo-2-fluoro-5-methylbenzonitrile

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile: Synthesis, Reactivity, and Applications

Executive Summary: this compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom, a versatile nitrile group, and modulating fluoro and methyl substituents—makes it an invaluable intermediate for the development of complex molecular architectures. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, elucidating key synthetic strategies with mechanistic insights, exploring its chemical reactivity, and highlighting its applications in pharmaceuticals and materials science. Emphasis is placed on the rationale behind experimental choices and adherence to rigorous safety protocols.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate choices for reaction conditions, solvent systems, and purification methods.

Nomenclature and Identifiers

The systematic naming and unique identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-5-cyano-2-fluorotoluene[1] |

| Molecular Formula | C₈H₅BrFN[2][3] |

| Molecular Weight | 214.03 g/mol [2][3] |

| Canonical SMILES | CC1=C(C=C(C=C1F)Br)C#N |

| InChIKey | PWISOHRBGSJIPW-UHFFFAOYSA-N[2] |

| CAS Number | 1114546-30-3[2] |

Physicochemical Properties

The properties of this compound are characteristic of a substituted aromatic nitrile.

| Property | Value | Rationale and Experimental Insight |

| Appearance | Solid (Typical)[4] | The planar, rigid structure and molecular weight favor a solid state at standard temperature and pressure. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)[4] | The predominantly non-polar nature of the substituted benzene ring limits aqueous solubility. Its solubility in organic solvents is essential for its use in synthesis, allowing for homogeneous reaction conditions. |

| Odor | Characteristic, slightly pungent organic odor[4] | Typical for many benzonitrile derivatives; handling should be performed in a well-ventilated area. |

Synthesis Strategies and Methodologies

The regioselective synthesis of polysubstituted aromatic compounds like this compound requires a carefully planned sequence of reactions. The choice of pathway depends on starting material availability, scalability, and the avoidance of hazardous reagents.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge by disconnecting the target molecule into simpler, more readily available precursors. For this target, key disconnections involve the formation of the C-Br and C-CN bonds.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol: Multi-step Aromatic Functionalization

This protocol outlines a reliable, lab-scale synthesis starting from a substituted aniline, leveraging well-established and high-yielding transformations. This pathway is chosen for its predictable regiochemistry and the use of standard laboratory reagents.

Workflow Overview

Caption: Key stages in the proposed synthesis of the target compound.

Step-by-Step Methodology:

-

Diazotization of 4-Bromo-2-fluoro-5-methylaniline:

-

Rationale: The Sandmeyer reaction is a classic and robust method for converting an aryl amine to a nitrile. The first step is the conversion of the amine to a reactive diazonium salt.

-

a. To a stirred solution of 4-Bromo-2-fluoro-5-methylaniline (1.0 eq) in a suitable acidic medium (e.g., 48% HBr or HCl/H₂O) at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise.

-

b. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is typically rapid.

-

Scientist's Note: Strict temperature control is critical. Diazonium salts are unstable and can decompose violently at higher temperatures.

-

-

Sandmeyer Cyanation:

-

Rationale: The diazonium salt is displaced by a cyanide nucleophile, catalyzed by a copper(I) salt. Using copper(I) cyanide is a common method, though modern protocols may use safer cyanide sources and palladium catalysts to avoid handling highly toxic reagents.[5]

-

a. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.

-

b. Add the cold diazonium salt solution from Step 1 to the copper cyanide solution slowly, allowing for the evolution of nitrogen gas.

-

c. After the addition is complete, warm the reaction mixture gently (e.g., to 50 °C) to ensure the reaction goes to completion.[6]

-

d. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Rationale: Purification is essential to remove unreacted starting materials and byproducts. Characterization validates the structure and purity of the final product.

-

a. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

-

b. Characterize the purified product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

-

Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The electronic effects of the fluoro, methyl, and nitrile groups dictate the regioselectivity of further transformations.

Caption: Key reactive sites on this compound.

-

Aryl Bromide (C-Br): This is the most versatile reaction handle on the molecule. The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal site for cross-coupling reactions. This enables the formation of new C-C bonds (e.g., Suzuki, Sonogashira couplings) and C-N bonds (Buchwald-Hartwig amination), providing access to a vast array of more complex structures.[7][8][9]

-

Nitrile Group (-CN): The nitrile functionality is a valuable precursor to other functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, or it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to produce a primary amine (aminomethyl group).[8]

-

Aromatic Ring: The ring is activated by the methyl group and deactivated by the electron-withdrawing fluoro and nitrile groups. The fluorine atom, being ortho to the nitrile, can participate in nucleophilic aromatic substitution (SₙAr), although this typically requires strong nucleophiles and forcing conditions.

Applications in Research and Development

The structural motifs present in this compound make it a sought-after intermediate in several high-value R&D sectors.

Pharmaceutical Synthesis

This compound is a key building block for creating Active Pharmaceutical Ingredients (APIs).[7]

-

Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aromatic cores. The ability to sequentially functionalize the C-Br bond and modify the nitrile group allows for the systematic construction of inhibitor libraries to probe structure-activity relationships.

-

Introduction of Fluorine: The fluorine atom is a bioisostere of hydrogen but has significantly different electronic properties. Its inclusion in a drug candidate can enhance metabolic stability (by blocking sites of oxidative metabolism) and improve membrane permeability and binding affinity.[9]

Advanced Materials Science

Substituted benzonitriles are important precursors in the synthesis of materials for organic electronics.[7]

-

OLED Emitters: The core structure can be elaborated via cross-coupling reactions to build the complex conjugated systems required for emitters in Organic Light-Emitting Diodes (OLEDs), particularly for Thermally Activated Delayed Fluorescence (TADF) materials.[7][10]

Agrochemicals

The principles of drug design often translate to agrochemical research. This intermediate can be used to synthesize novel herbicides, pesticides, and fungicides where enhanced potency and specific modes of action are desired.[7]

Safety, Handling, and Storage

As with all laboratory chemicals, adherence to strict safety protocols is mandatory when working with this compound and its derivatives.

Hazard Identification

Based on data for structurally similar compounds, the following hazards are anticipated.[2][3]

| Hazard Class | GHS Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed[2][3] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[2][3] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[2][3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3] |

| Eye Damage/Irritation | H319: Causes serious eye irritation[2][3] |

| STOT - Single Exposure | H335: May cause respiratory irritation[2] |

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or goggles.

-

Wear a lab coat.

-

-

Handling Practices: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place.[4][13] Keep away from heat sources and incompatible substances like strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[11]

References

- 1. 4-Bromo-2-Fluoro-5-Methyl-Benzonitrile Manufacturer & Supplier China | Properties, Uses, Safety Data - High Purity Chemical Compound [nj-finechem.com]

- 2. 4-Bromo-2-fluoro-3-methylbenzonitrile | C8H5BrFN | CID 59556913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzonitrile, 4-Bromo-2-Fluoro-5-Methyl- | Chemical Properties, Uses, Safety, MSDS & Supplier China [nj-finechem.com]

- 5. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 6. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. ossila.com [ossila.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

A Technical Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile: A Multifunctional Scaffold for Advanced Synthesis

Abstract

4-Bromo-2-fluoro-5-methylbenzonitrile is a strategically-functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a bromine atom amenable to cross-coupling, an electron-withdrawing fluorine atom to modulate electronic properties and metabolic stability, a nitrile group for diverse functional transformations, and a methyl group for steric and lipophilic influence—positions it as a high-value intermediate. This guide provides an in-depth analysis of its core physicochemical properties, explores its synthetic utility, outlines a plausible and robust synthetic protocol, and discusses its potential applications, particularly within the realm of drug discovery and development for researchers, chemists, and pharmaceutical scientists.

Core Physicochemical Properties and Structural Analysis

This compound is a solid, crystalline compound at standard conditions, typically appearing as a white or off-white powder.[1][2] Its poor solubility in water but good solubility in common organic solvents like dichloromethane and ethyl acetate is characteristic of its non-polar, substituted benzene structure.[2]

The true value of this molecule is understood by analyzing the interplay of its functional groups on the aromatic ring. The fluorine and nitrile groups are strongly electron-withdrawing, which influences the reactivity of the ring and provides key interaction points in medicinal chemistry applications. The bromine atom serves as an excellent synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile construction of complex molecular architectures.[3][4]

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₅BrFN | [1][5][6] |

| Molecular Weight | 214.03 g/mol | [1][6][7] |

| CAS Number | 916792-13-7 | [6] |

| Appearance | Solid (Typical) | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

| IUPAC Name | this compound | |

The Strategic Value in Synthetic Chemistry

The utility of this compound stems from its capacity to serve as a central scaffold from which diverse molecular branches can be extended. The distinct reactivity of the bromo and nitrile functionalities allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for subsequent transformations.

-

The Aryl Bromide Handle: This is the primary site for carbon-carbon and carbon-heteroatom bond formation. Its susceptibility to reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings is fundamental to its role in building the complex scaffolds required for active pharmaceutical ingredients (APIs).[3][4]

-

The Nitrile Group Versatility: The nitrile moiety is far more than a simple polar group. It can be hydrolyzed to form a carboxylic acid, reduced to a primary amine (a benzylamine derivative), or serve as a key hydrogen bond acceptor in ligand-receptor interactions.[4] This functional plasticity is highly valued in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

Diagram 1: Synthetic utility of this compound as a central scaffold.

Proposed Synthetic Protocol: Sandmeyer Reaction

While multiple synthetic routes to substituted benzonitriles exist, the Sandmeyer reaction remains a robust and reliable method, particularly when starting from a readily available aniline precursor. This protocol is proposed based on well-established chemical principles and provides a self-validating pathway to the target compound from 4-Bromo-2-fluoro-5-methylaniline.

Causality of Experimental Choices:

-

Diazotization at 0-5°C: The formation of the diazonium salt is highly exothermic and the salt itself is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and ensure a high yield of the intermediate.

-

Use of Copper(I) Cyanide: CuCN is the classic Sandmeyer reagent for converting a diazonium salt to a nitrile. The copper catalyst facilitates the displacement of the dinitrogen gas with the cyanide nucleophile.

-

Neutralization and Extraction: The reaction mixture is acidic. Neutralization with sodium carbonate is required to remove acidic byproducts and ensure the final product is in its neutral form for efficient extraction into an organic solvent like ethyl acetate.

Step-by-Step Experimental Workflow

-

Diazonium Salt Formation:

-

Dissolve 1.0 equivalent of 4-Bromo-2-fluoro-5-methylaniline in a 3M solution of hydrochloric acid (HCl) with cooling in an ice-water bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, ensuring the internal temperature remains between 0°C and 5°C.

-

Stir the resulting mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and sodium cyanide (NaCN) (1.2 equivalents) in water.

-

Cool this cyanide solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium carbonate (Na₂CO₃) until the pH is ~8.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

-

Diagram 2: Proposed synthetic workflow for this compound.

Applications in Drug Discovery

Substituted fluorobenzonitriles are prevalent motifs in modern medicinal chemistry.[3][8] The incorporation of a fluorine atom is a well-established strategy to improve metabolic stability and enhance binding affinity by participating in favorable electrostatic interactions.

Based on the structure and reactivity of analogous compounds, this compound is a promising starting material for several classes of therapeutics:

-

Kinase Inhibitors: Many kinase inhibitors feature a bi-aryl or hetero-aryl core. This intermediate is an ideal precursor for constructing such cores via Suzuki coupling at the bromine position.[3]

-

Central Nervous System (CNS) Agents: The overall lipophilicity and the presence of polar functional groups make this scaffold suitable for developing agents that can cross the blood-brain barrier.

-

Antiviral and Anticancer Agents: The trifluoromethyl analogue of this compound is noted for its use as a precursor for oncology and antiviral agents, suggesting similar potential for this methylated version.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area or chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid contact with skin and eyes and prevent the formation of dust.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[2] Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[9][10]

Conclusion

This compound is more than a simple chemical; it is a carefully designed synthetic tool. Its multifunctionality provides chemists with a reliable and versatile platform for constructing complex molecules with significant potential in pharmaceutical and materials science. Understanding its core properties, reactivity, and safe handling procedures enables researchers to effectively leverage this powerful intermediate in the pursuit of novel scientific discoveries.

References

- 1. 4-Bromo-2-Fluoro-5-Methyl-Benzonitrile Manufacturer & Supplier China | Properties, Uses, Safety Data - High Purity Chemical Compound [nj-finechem.com]

- 2. Benzonitrile, 4-Bromo-2-Fluoro-5-Methyl- | Chemical Properties, Uses, Safety, MSDS & Supplier China [nj-finechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 4-溴-2-氟-5-甲基苯甲腈 | CAS:916792-13-7 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 7. 916792-15-9|4-Bromo-5-fluoro-2-methylbenzonitrile|4-Bromo-5-fluoro-2-methylbenzonitrile|-范德生物科技公司 [bio-fount.com]

- 8. ossila.com [ossila.com]

- 9. 4-Bromo-2-fluoro-3-methylbenzonitrile | C8H5BrFN | CID 59556913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. synquestlabs.com [synquestlabs.com]

A Technical Guide to Investigating the Potential Biological Activity of 4-Bromo-2-fluoro-5-methylbenzonitrile

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of 4-Bromo-2-fluoro-5-methylbenzonitrile, a novel substituted benzonitrile. In the absence of published biological data for this specific molecule, this document leverages a structure-activity relationship (SAR) analysis of analogous compounds to hypothesize potential therapeutic relevance, particularly in oncology. We outline a tiered experimental workflow, beginning with broad cytotoxicity screening and progressing to specific enzyme and receptor-based assays. Detailed, field-proven protocols for key methodologies, including MTT cytotoxicity assays, enzyme inhibition kinetics, and receptor binding studies, are provided to equip researchers in drug discovery and development with a robust, self-validating system for investigation.

Introduction and Rationale

This compound is a halogenated aromatic compound whose potential for biological activity has not yet been characterized in publicly available literature. However, its structural motifs—the benzonitrile core, fluorine and bromine substituents, and a methyl group—are prevalent in a wide array of pharmacologically active agents.

-

Fluorinated Benzonitriles: The strategic incorporation of fluorine and trifluoromethyl groups into benzonitrile scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3]

-

Structure-Activity Relationship (SAR): Studies on related benzonitrile derivatives indicate that toxicity and mechanism of action are highly dependent on the nature and position of substituents.[4] For instance, certain fluorinated benzotriazole-acrylonitrile derivatives have demonstrated potent microtubule-destabilizing activity, highlighting a potential avenue for anticancer research.[5][6] Furthermore, compounds with similar substitution patterns have been investigated as inhibitors of key signaling proteins like Bruton's tyrosine kinase (BTK).[7]

This guide, therefore, serves as a proactive blueprint for elucidating the bioactivity of this compound. The subsequent sections detail the compound's physicochemical properties, propose a logical and efficient screening cascade, and provide validated protocols to generate high-quality, reproducible data.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to designing meaningful biological experiments, particularly for ensuring solubility and stability in assay buffers. As data for this compound is not available, the properties of a close structural isomer, 5-Bromo-2-fluoro-4-methylbenzonitrile, are presented below as a predictive baseline.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | PubChem CID 66524926[8] |

| Molecular Weight | 214.03 g/mol | PubChem CID 66524926[8] |

| XLogP3 | 2.8 | PubChem CID 66524926[8] |

| Hydrogen Bond Donor Count | 0 | PubChem CID 66524926[8] |

| Hydrogen Bond Acceptor Count | 1 (Nitrile) | PubChem CID 66524926[8] |

| Rotatable Bond Count | 0 | PubChem CID 66524926[8] |

Note: These properties should be experimentally verified for this compound once synthesized.

Hypothesized Biological Activity and Proposed Screening Cascade

Based on the SAR of related structures, we hypothesize that this compound may exhibit antiproliferative or cytotoxic effects, potentially through the inhibition of key enzymes or receptors involved in cell growth and survival pathways. A logical, tiered approach to screening is essential for efficiently identifying and characterizing its activity.

Experimental Workflow

The proposed workflow is designed to move from a broad, phenotypic assessment of cytotoxicity to more specific, target-based investigations. This cascade ensures that resources are focused effectively based on initial findings.

Caption: Proposed experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following protocols are foundational for executing the proposed screening cascade. They represent standardized, robust methods widely used in the drug discovery field.

Protocol 1: MTT Cell Viability and Cytotoxicity Assay

This colorimetric assay is a cornerstone for initial cytotoxicity screening, measuring the metabolic activity of cells as an indicator of viability.[9]

Objective: To determine the concentration-dependent effect of this compound on the viability of cultured mammalian cells.

Materials:

-

96-well flat-bottom sterile microplates

-

Target cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound), dissolved in DMSO to create a 10 mM stock

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette and microplate reader (570 nm absorbance)

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.

-

Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the 10 mM test compound stock in complete medium. A typical 8-point, 3-fold dilution series might range from 100 µM to 0.045 µM.

-

Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no treatment" control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells in triplicate.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization buffer to each well to dissolve the crystals.

-

Gently pipette up and down to ensure complete dissolution. The plate may be left on a shaker for 5-10 minutes.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

Viability (%) = (Absorbance_treated / Absorbance_vehicle_control) * 100

-

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

Protocol 2: General Enzyme Inhibition Assay

Should SAR analysis suggest a specific enzyme family (e.g., kinases, proteases), this protocol provides a template for assessing inhibitory activity.[10][11][12]

Objective: To quantify the inhibitory potency (IC₅₀) of this compound against a target enzyme.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Test compound and positive control inhibitor

-

96- or 384-well microplate (UV-transparent or opaque, depending on readout)

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X working solution of the enzyme in assay buffer.

-

Prepare a 2X working solution of the substrate in assay buffer.

-